(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a boronic acid group, which is known for its versatility in forming stable complexes with diols and other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in various solvents such as toluene, ethanol, or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted derivatives of the original compound. These products retain the boronic acid functionality, making them useful intermediates in further synthetic applications.
Scientific Research Applications
(3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid has several scientific research applications:
Biology: The compound’s ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools for detecting biomolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the design of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of (3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is pH-dependent and can be exploited in various applications, such as drug delivery and molecular recognition. The boronic acid group acts as a Lewis acid, facilitating the formation of stable complexes with Lewis bases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acids and their derivatives, such as phenylboronic acid, 4-bromophenylboronic acid, and 3-chlorophenylboronic acid .
Uniqueness
What sets (3-Chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid apart is its unique combination of functional groups, which confer distinct reactivity and binding properties. The presence of the chloro and hydroxypiperidine groups enhances its versatility in synthetic applications and potential as a bioactive molecule.
Properties
IUPAC Name |
[3-chloro-4-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c14-11-7-8(13(18)19)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVBITGDGBWSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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